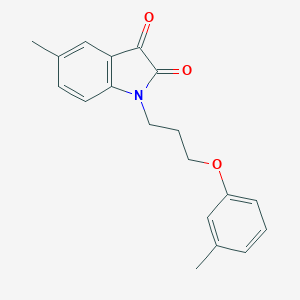
1-(4-propoxybenzyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-propoxybenzyl)-1H-indole-2,3-dione, also known as PBI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PBI is a derivative of indole, a naturally occurring compound found in many plants and animals.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Screening
The compound 1-(4-propoxybenzyl)-1H-indole-2,3-dione, similar to its related indole dione derivatives, has been utilized in the synthesis of novel compounds with potential biological activities. For instance, 1H-indole-2,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives showed moderate inhibitory activity against the fungus Candida albicans and Gram-positive bacteria Staphylococcus aureus, highlighting the compound's relevance in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Chemical Sensing Applications
1H-Indole-2,3-dione has also found applications in the field of chemical sensing, particularly as a selective optical chemosensor for Fe3+ ions. The compound exhibits high sensing capability and selective detection of Fe3+ ions through the enhancement of its absorption peak in the ultraviolet region. This highlights its potential as a chemosensor agent, leveraging the amide and carbonyl functional groups for binding and chelating metal ions (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Anticancer Activity
Furthermore, the structural framework of 1H-indole-2,3-dione has been incorporated into the synthesis of N-substituted indole derivatives, which have been screened for their anticancer activity. These compounds, through structural modification and incorporation of various substituents, have shown promising activity against MCF-7 human breast cancer cell lines, indicating the compound's utility in medicinal chemistry for designing new anticancer drugs (Kumar & Sharma, 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Related compounds have been involved in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Related compounds have shown antitumor properties , suggesting that they may interact with pathways involved in cell proliferation and apoptosis.
Result of Action
Related compounds have shown antitumor properties , suggesting that they may induce cell death in cancer cells.
Propiedades
IUPAC Name |
1-[(4-propoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-22-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUCPSILFZXQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)
